molecular formula C5H9N5 B1269494 2-Amino-4-hydrazino-6-methylpyrimidine CAS No. 28840-64-4

2-Amino-4-hydrazino-6-methylpyrimidine

Cat. No.: B1269494
CAS No.: 28840-64-4
M. Wt: 139.16 g/mol
InChI Key: MWYPVCMVSYPXBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-hydrazino-6-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of chloropyrimidine with hydrazine hydrate. The reaction is typically carried out at 100°C for 30 minutes, yielding the desired product with a high yield of 90% . The reaction conditions are as follows:

    Reagents: Chloropyrimidine, hydrazine hydrate

    Conditions: 100°C, 30 minutes

    Yield: 90%

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydrazino-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, hydrazine derivatives, and various oxides .

Scientific Research Applications

2-Amino-4-hydrazino-6-methylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydrazino-6-methylpyrimidine is unique due to its dual functional groups (amino and hydrazino), which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

4-hydrazinyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-3-2-4(10-7)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYPVCMVSYPXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326385
Record name 2-Amino-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28840-64-4
Record name 28840-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-amino-4-hydrazino-6-methylpyrimidine and its derivatives relevant to metal complexation?

A1: this compound acts as a precursor to Schiff-base hydrazones. [] This compound contains a pyrimidine ring with three nitrogen atoms capable of coordinating with metal ions. Reacting this compound with aldehydes or ketones, such as 2-hydroxyacetophenone, 2-methoxybenzaldehyde, and diacetyl, forms Schiff-base hydrazones. These derivatives possess an ONN donor set, making them tridentate ligands capable of forming stable complexes with various metal ions. [] The study by El-Sherif et al. utilized elemental analysis, UV-Vis, IR, 1H-NMR, and mass spectrometry to confirm the structures of these ligands. []

Q2: How stable are the metal complexes formed with the Schiff-base hydrazones derived from this compound?

A2: El-Sherif et al. investigated the stability of metal complexes formed with the Schiff-base hydrazones (2-OHAHP, 2-OMeBHP, and DHP) derived from this compound. [] They determined the stability constants (a measure of the equilibrium constant for the formation of the complex) of various metal chelates, including Mn2+, Fe3+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+, UO22+, and Th4+. The study employed potentiometric titrations in two different solvent systems (75% dioxane-water and ethanol-water) at different temperatures to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of complex formation. [] This data provides insights into the stability and nature (e.g., entropy or enthalpy driven) of the metal-ligand interactions.

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